Dimethyl (2,2-dimethoxyethyl)phosphonate Dimethyl (2,2-dimethoxyethyl)phosphonate
Brand Name: Vulcanchem
CAS No.: 61184-57-4
VCID: VC18128963
InChI: InChI=1S/C6H15O5P/c1-8-6(9-2)5-12(7,10-3)11-4/h6H,5H2,1-4H3
SMILES:
Molecular Formula: C6H15O5P
Molecular Weight: 198.15 g/mol

Dimethyl (2,2-dimethoxyethyl)phosphonate

CAS No.: 61184-57-4

Cat. No.: VC18128963

Molecular Formula: C6H15O5P

Molecular Weight: 198.15 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl (2,2-dimethoxyethyl)phosphonate - 61184-57-4

Specification

CAS No. 61184-57-4
Molecular Formula C6H15O5P
Molecular Weight 198.15 g/mol
IUPAC Name 2-dimethoxyphosphoryl-1,1-dimethoxyethane
Standard InChI InChI=1S/C6H15O5P/c1-8-6(9-2)5-12(7,10-3)11-4/h6H,5H2,1-4H3
Standard InChI Key ZBPYWQLAIDVQDF-UHFFFAOYSA-N
Canonical SMILES COC(CP(=O)(OC)OC)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Dimethyl (2,2-dimethoxyethyl)phosphonate belongs to the organophosphorus family, with an IUPAC name of 2-dimethoxyphosphoryl-1,1-dimethoxyethane. Its structure combines a phosphoryl group (P=O\text{P=O}) with two methoxy (OCH3\text{OCH}_3) substituents and a dimethoxyethyl chain, as illustrated by its canonical SMILES: COC(CP(=O)(OC)OC)OC\text{COC(CP(=O)(OC)OC)OC}. The presence of multiple ether linkages enhances solubility in polar organic solvents, while the phosphonate group contributes to thermal stability and chelating capacity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.61184-57-4
Molecular FormulaC6H15O5P\text{C}_6\text{H}_{15}\text{O}_5\text{P}
Molecular Weight198.15 g/mol
IUPAC Name2-dimethoxyphosphoryl-1,1-dimethoxyethane
InChI KeyZBPYWQLAIDVQDF-UHFFFAOYSA-N
PubChem CID22571404

Synthesis and Manufacturing

General Phosphonate Synthesis Strategies

Phosphonate esters like dimethyl (2,2-dimethoxyethyl)phosphonate are typically synthesized via:

  • Michaelis-Arbuzov Reaction: Alkylation of trialkyl phosphites with alkyl halides, yielding phosphonates after hydrolysis .

  • Transesterification: Exchange of alkoxy groups between phosphonate esters, often catalyzed by acids or bases .

For example, copper nanoparticle-catalyzed reactions between alkenes/alkynes and diethylphosphite have been used to produce β-ketophosphonates and vinylphosphonates, demonstrating the adaptability of phosphonate synthesis to transition metal catalysis .

Recent Research and Future Directions

Catalytic Innovations

Recent advances in Cu/ZnO nanoparticle catalysts enable efficient β-ketophosphonate synthesis from alkenes and diethylphosphite . Adapting these methods to dimethyl (2,2-dimethoxyethyl)phosphonate could streamline its production and functionalization.

Computational Modeling

Density functional theory (DFT) studies could elucidate the compound’s adsorption energetics on sensor materials, guiding the design of phosphonate-based detection systems .

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